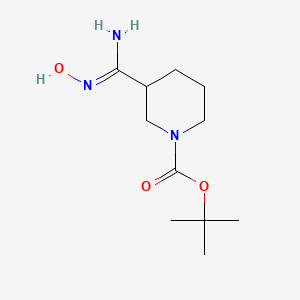

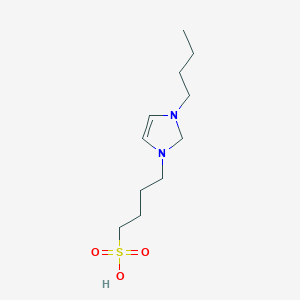

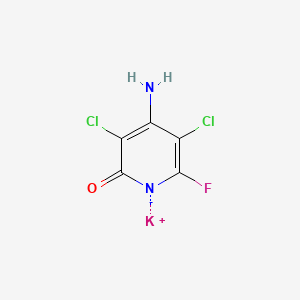

![molecular formula C9H10ClNO4 B1371647 7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride CAS No. 857020-56-5](/img/structure/B1371647.png)

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride” is not explicitly provided in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride” are not explicitly provided in the available sources .Scientific Research Applications

1. Intermediate in Anti-Hypertensive Drug Synthesis

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride is an important intermediate in the synthesis of anti-hypertensive agents like Doxazosin. It's utilized in improved one-pot synthesis processes for efficient production of such drugs, which are crucial in treating conditions like benign prostate hyperplasia and hypertension (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

2. Role in Antibacterial Agents

The compound plays a significant role in the synthesis of pyridonecarboxylic acids, which exhibit antibacterial properties. It contributes to the creation of compounds that are more effective than existing antibacterial drugs, indicating its potential in developing new treatments for bacterial infections (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

3. Analgesic Agent Synthesis

This compound is used in synthesizing a series of analgesic agents. Its derivatives have been shown to possess potent analgesic activities with low gastric irritancy, highlighting its relevance in pain management research (E. Boyle, F. Mangan, R. Markwell, S. Smith, M. Thomson, R. Ward, P. Wyman, 1986).

4. Synthesis of Antiallergic Agents

The compound is involved in the synthesis of 1,4-Dihydro-4-oxo-[1]benzothieno[3,2-b]pyridin-2-carbonsäure-esters, which are potential antiallergic agents. It underlines the compound’s utility in developing treatments for allergic reactions (K. Görlitzer, C. Kramer, 2000).

5. Synthesis of Unnatural Amino Acids

It is essential for synthesizing enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids, which are significant unnatural amino acids and precursors for compounds like benzoxazinyl oxazolidinones. This highlights its importance in the field of bioorganic chemistry (Rajesh Malhotra, Tushar K Dey, Sourav Basu, Saumen Hajra, 2015).

6. Antimicrobial Activity

Compounds synthesized using 7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride exhibit antimicrobial activities against various strains of bacteria and fungi. This suggests its potential in the development of new antimicrobial drugs (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

7. In Photonic Biosensor Applications

The compound is instrumental in the synthesis of aptamers for photonic biosensor applications, particularly in detecting environmental pollutants like dioxins. Its derivatives are used in creating biosensors for monitoring substances that have significant health implications (Stefania Kalantzi, Sofia Leonardi, Eleanna Vachlioti, Eleni G Kaliatsi, Κοnstantina Papachristopoulou, C. Stathopoulos, N. Vainos, D. Papaioannou, 2021).

Safety and Hazards

properties

IUPAC Name |

6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICNBDBHGVKJMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669501 |

Source

|

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride | |

CAS RN |

857020-56-5 |

Source

|

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

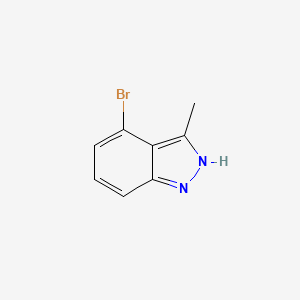

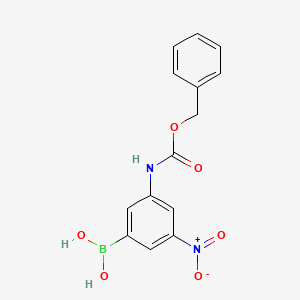

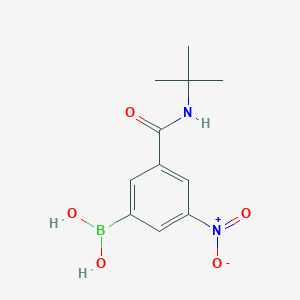

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)

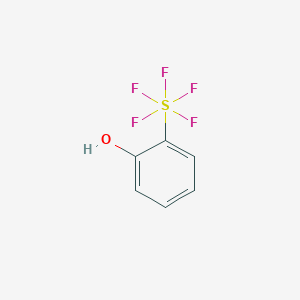

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)